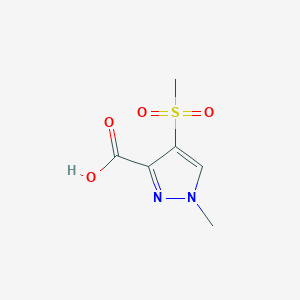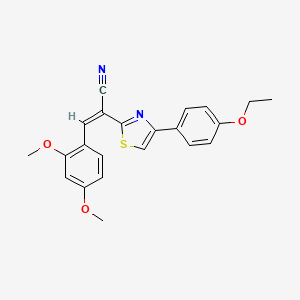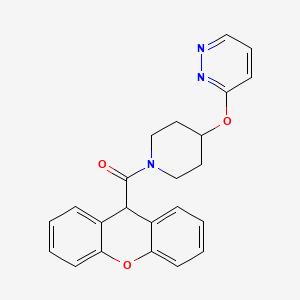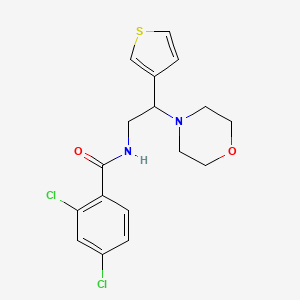
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid”, has been reported in various studies . For instance, a series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The multicomponent approach is used for the synthesis of the pyrazole nucleus by performing one-pot synthesis reaction to get a high yield of the product .Mechanism of Action
The mechanism of action of 1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a critical role in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB. This compound has also been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria, including S. aureus and E. coli.
Advantages and Limitations for Lab Experiments
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has also been shown to exhibit various biological activities, making it a promising candidate for drug discovery and development. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising biological activities and has the potential to be developed into a therapeutic agent for a range of diseases.
Synthesis Methods
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid can be synthesized through a multistep reaction process. The first step involves the condensation of 4,4-dimethyl-2,5-dioxoimidazolidine with methyl hydrazinecarboxylate to form 1-methyl-4-methylsulfonylpyrazole-5-carboxylic acid. The second step involves the decarboxylation of the intermediate product using trifluoroacetic acid to obtain this compound.
Scientific Research Applications
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation. This compound has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-methyl-4-methylsulfonylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(13(2,11)12)5(7-8)6(9)10/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJVKHMNAFAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)




![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)
![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)


